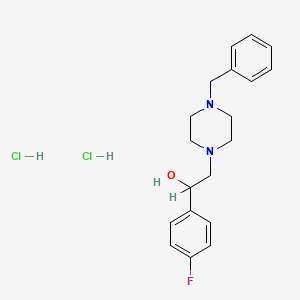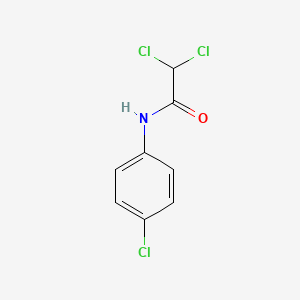![molecular formula C25H21BrFN5OS B11973419 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide est un composé organique complexe qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe sulfanyl et une fraction hydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide implique généralement plusieurs étapesLes conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de reflux utilisées pour faciliter les réactions .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'augmentation des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler des réactifs potentiellement dangereux.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La fraction hydrazide peut être réduite pour former les amines correspondantes.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs tels que le borohydrure de sodium pour la réduction et les nucléophiles comme les amines pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl donnerait des sulfoxydes ou des sulfones, tandis que la réduction de la fraction hydrazide produirait des amines.
Applications de la recherche scientifique
2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide présente plusieurs applications de recherche scientifique :
Science des matériaux : La structure unique de ce composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou l'activité catalytique.
Études biologiques : Il peut être utilisé comme une sonde pour étudier les processus biologiques, étant donné sa capacité à interagir avec diverses biomolécules.
Mécanisme d'action
Le mécanisme d'action de 2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide n'est pas entièrement compris. Il est estimé qu'il exerce ses effets par des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole et la fraction hydrazide sont probablement impliqués dans ces interactions, inhibant ou activant potentiellement certaines voies biologiques .
Applications De Recherche Scientifique
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety are likely involved in these interactions, potentially inhibiting or activating certain biological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[1-(4-méthylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-triméthoxyphényl)méthylidène]acétohydrazide
- 2-{[5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(4-méthylphényl)méthylidène]acétohydrazide
Unicité
Ce qui distingue 2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophényl)méthylidène]acétohydrazide des composés similaires est sa combinaison unique d'un cycle triazole, d'un groupe sulfanyl et d'une fraction hydrazide. Cette combinaison fournit un ensemble distinct de propriétés chimiques et biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C25H21BrFN5OS |
|---|---|
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrFN5OS/c1-16-3-7-18(8-4-16)24-30-31-25(32(24)21-10-5-17(2)6-11-21)34-15-23(33)29-28-14-19-13-20(26)9-12-22(19)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
Clé InChI |
DFCNIMODHMLUAQ-CCVNUDIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)


